molecular formula C28H25N3O4S B2972199 2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one CAS No. 1114646-58-0

2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No. B2972199
M. Wt: 499.59
InChI Key: SNTPMGQXIMIDEH-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds that contain a quinazoline core, which is a heterocyclic compound with two nitrogen atoms in a six-membered ring fused to a benzene ring. The quinazolinone structure is often found in various pharmaceuticals and bioactive compounds.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinazolinone core, followed by the addition of the various substituents. This could involve several steps and require a variety of chemical reagents.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazolinone core, with various substituents attached. These include a 4-ethoxyphenyl group, a 5-methyl-oxazol-4-ylmethylthio group, and a 4-methoxyphenyl group.



Chemical Reactions Analysis

As a quinazolinone derivative, this compound could potentially undergo a variety of chemical reactions. These could include reactions at the various substituent groups, or reactions involving the quinazolinone core itself.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the various substituents could affect properties such as solubility, melting point, and reactivity.


Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Quinazolinone derivatives have been investigated for their analgesic and anti-inflammatory properties. For instance, novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones synthesized from 3-methoxy aniline demonstrated significant analgesic activity and moderate anti-inflammatory activity, with a mild ulcerogenic potential when compared to standard drugs like diclofenac sodium and acetylsalicylic acid (Alagarsamy et al., 2011). Similarly, 4-(3-Methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were identified as a new class of H1-antihistaminic agents, showcasing significant protection against histamine-induced bronchospasm in guinea pigs, suggesting their potential as prototypes for further development of antihistaminic agents with minimal sedation (Alagarsamy et al., 2009).

Anticancer and Antitubercular Activities

Quinazolinone scaffolds have also been explored for their anticancer and antitubercular activities. Triazoloquinazolinone-based compounds were studied as tubulin polymerization inhibitors and vascular disrupting agents, showing potent anticancer activity in various cancer cell lines and disrupting vasculature, which is crucial for cancer treatment (Driowya et al., 2016). Moreover, substituted benzo[h]quinazolines and related compounds demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis, highlighting the potential of quinazolinone derivatives in treating infectious diseases (Maurya et al., 2013).

Antioxidant Properties

Quinazolinones have been evaluated for their antioxidant properties as well. The synthesis and evaluation of 2-substituted quinazolin-4(3H)-ones revealed their significant antioxidant activity, which depends on the presence of hydroxyl groups in addition to methoxy substituents on the phenyl ring. These findings suggest the structural features required for the antioxidant activity of quinazolinone derivatives and their potential application in conditions associated with oxidative stress (Mravljak et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and potential for bioaccumulation. As with any chemical compound, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential bioactivity.


properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-4-34-22-13-9-19(10-14-22)26-29-25(18(2)35-26)17-36-28-30-24-8-6-5-7-23(24)27(32)31(28)20-11-15-21(33-3)16-12-20/h5-16H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTPMGQXIMIDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one

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